![molecular formula C8H8N2O B2571952 ピラゾロ[1,5-a]ピリジン-4-イルメタノール CAS No. 362661-87-8](/img/structure/B2571952.png)

ピラゾロ[1,5-a]ピリジン-4-イルメタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

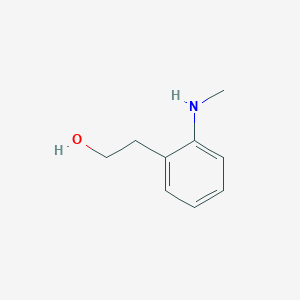

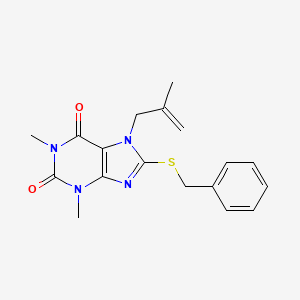

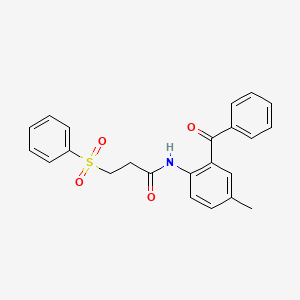

Pyrazolo[1,5-a]pyridin-4-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyridines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines has been a topic of interest in recent years due to their significance in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions .

Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridin-4-ylmethanol is characterized by a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen ring junction heterocyclic compound .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridines are versatile compounds that can undergo various chemical reactions. They can be easily prepared and further modified, such as by electron gaining and donating, which can significantly alter their chemical properties .

科学的研究の応用

多様なピラゾロ[3,4-b]ピリジン骨格の合成

銀、ヨウ素、または NBS を用いた C≡C 結合活性化による、5-アミノピラゾールとアルキニルアルデヒドからのハロゲン化および非ハロゲン化ピラゾロ[3,4-b]ピリジンの選択的合成のためのカスケード 6-エンド-ディグ環化反応が開発された . この方法は、この新しい方法の潜在的な用途を示した .

生体医薬品の用途

現在までに、30 万を超える 1H-ピラゾロ[3,4-b]ピリジンが記載されており、5500 を超える文献 (特許 2400 件) に含まれている . これらの化合物は、プリン塩基であるアデニンとグアニンとの類似性により、医薬品化学者の関心を集めている .

抗腫瘍活性

ピラゾロ[3,4-b]ピリジン-6-オン骨格を含む化合物は、MDA-MB-231、HeLa、MCF-7、HepG2、CNE2、HCT116 を含む 6 つの腫瘍細胞株に対して抗癌活性を示し、IC50 値はそれぞれ 13.37、13.04、15.45、7.05、9.30、および 8.93 μM であった .

抗真菌活性

一連の新規な 5-(2-クロロエチル)-1-フェニル-6-(ピリジン-4-イル)-1,5-ジヒドロ-4H-ピラゾロ[3,4-d]ピリミジン-4-オン誘導体を合成し、その抗真菌活性を評価した .

細胞周期停止とアポトーシスの誘導

Safety and Hazards

将来の方向性

Pyrazolo[1,5-a]pyridines have attracted a great deal of attention in recent years due to their significant photophysical properties and their potential applications in medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in current years . Future research may continue to explore novel synthetic strategies and potential applications of these compounds.

特性

IUPAC Name |

pyrazolo[1,5-a]pyridin-4-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-5,11H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHGXBCKXKTZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362661-87-8 |

Source

|

| Record name | pyrazolo[1,5-a]pyridin-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)

![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)

![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)